1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Description
1-Acetyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a bicyclic heteroaromatic compound featuring a fused pyrrolo-pyridine core. Its structure includes an acetyl group at the 1-position, a ketone at the 3-position, and a carboxylic acid at the 2-position.
Properties
CAS No. |
5236-78-2 |
|---|---|
Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
1-acetyl-3-oxo-2H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-5(13)12-7(10(15)16)8(14)6-3-2-4-11-9(6)12/h2-4,7H,1H3,(H,15,16) |
InChI Key |
CBQXRGKJEPHYBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C(=O)C2=C1N=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with acylating agents followed by cyclization can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its potential therapeutic effects. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pyrrolo-Pyridine Carboxylic Acids
(a) 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acids (10a–d)
- Substituents : Chloro (10b), methoxy (10c), and unsubstituted (10a).
- Synthesis: Prepared via NaOH-mediated hydrolysis of ester precursors in ethanol under reflux (1–2 hours), yielding 71–95% .
- Key Differences :
- Electron-withdrawing substituents (e.g., Cl in 10b) reduce yields (71% vs. 95% for unsubstituted 10a), likely due to steric or electronic hindrance.
- Methoxy groups (10c) may enhance solubility compared to chloro analogs.
(b) 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid (6)
Thieno[2,3-b]pyridine Derivatives
(a) Thieno[2,3-b]pyridine-2-carboxylic Acid
- Structure : Replaces the pyrrolo nitrogen with sulfur.
- Properties : Higher melting point (293–294°C) due to sulfur’s polarizability and stronger intermolecular forces .
- Applications : Used in kinase inhibitors (e.g., IKK inhibitors in ) .
(b) 3-Amino-thieno[2,3-b]pyridine-2-carboxamides (e.g., VU0152099)
- Substituents: Amino groups and benzodioxolylmethyl moieties.
- Applications: Demonstrated activity as enzyme inhibitors, highlighting the role of amino groups in target binding .
Fused Polycyclic Analogs
1,7-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid (4e)
Data Table: Key Comparative Metrics
| Compound Name | Molecular Formula | Substituents | Yield (%) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| Target Compound | C₁₁H₁₀N₂O₄ | 1-Acetyl, 3-oxo, 2-COOH | N/A | N/A | Synthetic intermediate |
| 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid | C₈H₆N₂O₂ | Unsubstituted | 95 | Not reported | Intermediate for APIs |
| 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-COOH | C₈H₅ClN₂O₂ | 5-Cl | 71 | Not reported | Halogenated intermediates |
| Thieno[2,3-b]pyridine-2-carboxylic acid | C₈H₅NO₂S | Sulfur-containing ring | N/A | 293–294 | Kinase inhibitors |
| 1-Benzyl-2-oxo-1,2-dihydropyridine-3-COOH | C₁₄H₁₃NO₃ | 1-Benzyl, 2-oxo | 67 | 128–130 | Pharmacological studies |
Biological Activity
1-Acetyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 5236-78-2) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolo[2,3-b]pyridine skeleton, positions it as a promising candidate for various biological applications, particularly in cancer therapy due to its interaction with fibroblast growth factor receptors (FGFRs).
Chemical Structure and Properties
- Molecular Formula : C₁₀H₈N₂O₄
- Molecular Weight : Approximately 208.18 g/mol
- Functional Groups : Contains an acetyl group and a carboxylic acid functional group.
The fused bicyclic system enhances its reactivity and biological activity, making it a valuable compound for drug development.
FGFR Inhibition
This compound has been identified as a selective inhibitor of FGFRs. These receptors are critical in regulating cell proliferation and differentiation, making them vital targets in cancer treatment. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit FGFR signaling pathways, leading to reduced tumor growth and metastasis .
The mechanism of action involves the compound's ability to bind selectively to FGFRs, disrupting their signaling pathways. This interaction can be characterized using various techniques such as:
- Molecular Docking Studies : To predict binding affinities and orientations.
- Cell Viability Assays : To assess the impact on cancer cell lines.
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and key features of related compounds:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid | 0.84 | Lacks acetyl group; retains carboxylic functionality |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one | 0.77 | Halogenated derivative; potential for increased activity |
| 6-Methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one | 0.76 | Different heterocyclic framework; distinct pharmacological properties |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | 0.76 | Chlorinated variant; alters electronic properties |
This comparison illustrates the unique structural features of this compound while highlighting its potential as a lead compound in drug discovery efforts focused on FGFR inhibition .
Study on Anticancer Activity
A study published in Molecules explored the synthesis and biological evaluation of various derivatives of pyrrolo[2,3-b]pyridine compounds. The results indicated that certain derivatives exhibited significant anticancer activity against multiple cell lines:
- Compound Evaluation : Derivatives were tested for their ability to inhibit cell proliferation.
- IC50 Values : Ranged from 0.11 to 1.1 µM for selected compounds.
- Mechanism : Inhibition of TNF-alpha release from macrophages exposed to pro-inflammatory stimuli was noted.
These findings support the potential use of this class of compounds in treating inflammatory diseases and cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
